

Unveiling the Architecture of Petrosin: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Petrosin	
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A Deep Dive into the Three-Dimensional World of a Marine Alkaloid

This technical guide offers an in-depth exploration of the crystal structure of **petrosin**, a significant member of the bis-quinolizidine class of marine alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular architecture of this natural product. While the initial focus of this guide was on **Petrosin** A, crystallographic data has been successfully obtained for the closely related parent compound, **petrosin**. The structural elucidation of **Petrosin** A, achieved through 2D-NMR spectroscopy which led to a revision of its initially proposed structure, will also be discussed to provide a comprehensive overview of this important alkaloid family.

Executive Summary

Petrosin and its analogues, isolated from marine sponges, have garnered significant interest due to their unique and complex molecular frameworks. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating their structure-activity relationships and for guiding synthetic and medicinal chemistry efforts. This guide presents the crystallographic data for **petrosin**, providing a foundational understanding of the stereochemistry and conformation of this class of compounds.

Crystal Structure of Petrosin



The definitive solid-state structure of **petrosin** was determined by single-crystal X-ray diffraction analysis. The crystallographic data provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, which collectively define the molecule's three-dimensional architecture.

Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from the X-ray diffraction study of **petrosin**.



Parameter	Value
Empirical Formula	C30H50N2O2
Formula Weight	470.72 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	10.134(2) Å
b	16.523(3) Å
С	16.293(3) Å
α	90°
β	99.67(3)°
У	90°
Volume	2690.9(8) Å ³
Z	4
Data Collection & Refinement	
Radiation	MoKα (λ = 0.71073 Å)
Temperature	293(2) K
Reflections Collected	11894
Independent Reflections	4734 [R(int) = 0.048]
Final R indices [I>2σ(I)]	R ₁ = 0.058, wR ₂ = 0.154
R indices (all data)	R ₁ = 0.096, wR ₂ = 0.176

Experimental Protocols Crystal Structure Determination of Petrosin







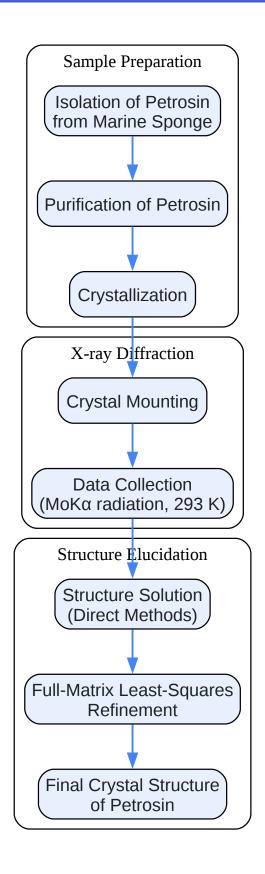
The structural confirmation of **petrosin** was achieved through a single-crystal X-ray diffraction study.

Crystallization: Crystals of **petrosin** suitable for X-ray analysis were obtained from a solution of the purified compound.

Data Collection: A single crystal was mounted on a goniometer head. X-ray intensity data were collected at 293(2) K using a Bruker-Nonius SMART APEX CCD area detector diffractometer with graphite-monochromated MoK α radiation (λ = 0.71073 Å). A total of 11894 reflections were collected.

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged with R-indices of $R_1 = 0.058$ and $wR_2 = 0.154$ for reflections with $I > 2\sigma(I)$.





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Figure 1: Experimental workflow for the crystal structure determination of **petrosin**.

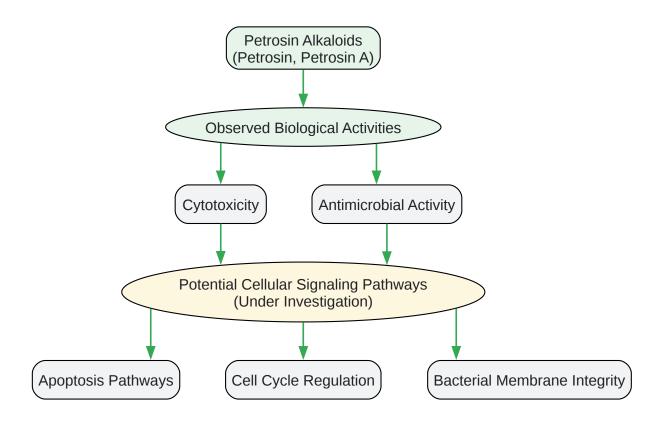


Structural Revision of Petrosin A by 2D-NMR

The structure of **Petrosin** A was revised from its initially proposed form based on extensive 2D-NMR studies. These non-crystallographic methods, including COSY, HMQC, and HMBC experiments, allowed for the unambiguous assignment of all proton and carbon signals and established the correct connectivity and relative stereochemistry of the molecule.

Signaling Pathways and Biological Activity

The biological activities of **petrosin** alkaloids are an area of active research. While a specific signaling pathway has not been definitively elucidated for **Petrosin** A, many marine alkaloids are known to interact with various cellular targets. Preliminary studies on related compounds suggest potential activities including cytotoxicity against cancer cell lines and antimicrobial effects. The precise molecular mechanisms and signaling cascades involved are yet to be fully understood. Further investigation is required to identify the specific protein targets and signaling pathways modulated by **petrosin** and its analogues.





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Figure 2: Logical relationship between **petrosin** alkaloids, their observed biological activities, and potential areas of investigation for their mechanism of action.

Conclusion

This technical guide provides the definitive crystal structure of **petrosin**, offering a high-resolution view of its molecular architecture. This information, coupled with the spectroscopic data that led to the structural revision of **Petrosin** A, provides a solid foundation for future research into this fascinating class of marine natural products. The detailed structural knowledge is invaluable for synthetic chemists aiming to construct these complex molecules and for medicinal chemists seeking to develop novel therapeutic agents based on the **petrosin** scaffold. Further studies are warranted to delineate the specific biological targets and signaling pathways of these potent alkaloids.

• To cite this document: BenchChem. [Unveiling the Architecture of Petrosin: A Technical Guide to its Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231894#crystal-structure-of-petrosin-a]

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